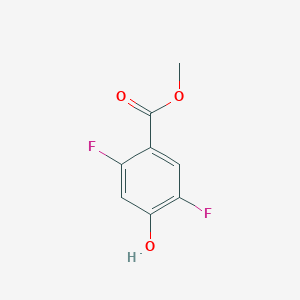

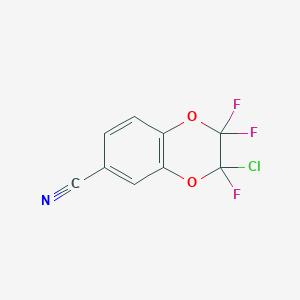

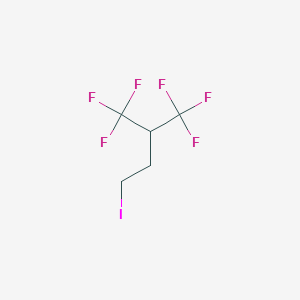

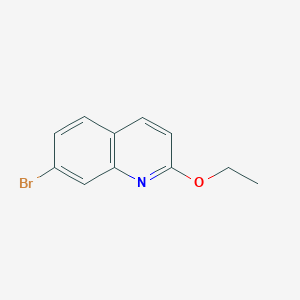

![molecular formula C7H6ClN3 B6336767 5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95% CAS No. 1211534-37-0](/img/structure/B6336767.png)

5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, has been reported in several studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine is part of the family of pyrazolopyridines, which are possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The synthesis involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications

5-Cl-3-Me-1H-Pz[3,4-c]pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of a number of different compounds, including small-molecule drugs, peptides, and polymers. It has also been used as a starting material in the synthesis of new compounds, such as the anti-cancer drug 5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine-2-carboxylic acid. In addition, 5-Cl-3-Me-1H-Pz[3,4-c]pyridine has been used in the synthesis of new materials, such as polymers for use in drug delivery systems.

Mechanism of Action

Target of Action

Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been studied extensively and are known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .

Mode of Action

It’s known that these types of compounds can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific interactions depend on the substituents present at positions N1, C3, C4, C5, and C6 .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, often related to the targets they interact with .

Result of Action

Similar compounds have been shown to exhibit various biological activities, often related to their interaction with their targets .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Cl-3-Me-1H-Pz[3,4-c]pyridine in lab experiments is its high purity (95%). This makes it an ideal starting material for a variety of different reactions, including peptide and polymer synthesis. In addition, the compound is relatively stable and can be stored for long periods of time without degradation.

The main limitation of using 5-Cl-3-Me-1H-Pz[3,4-c]pyridine in lab experiments is its cost. The compound is relatively expensive, and its high purity makes it even more expensive. In addition, the compound is not very soluble in water, which can make it difficult to use in certain reactions.

Future Directions

The future of 5-Cl-3-Me-1H-Pz[3,4-c]pyridine is promising. The compound has a wide range of potential applications, including drug development, medicinal chemistry, and materials science. In addition, the compound can be used as a starting material in the synthesis of a variety of different compounds, including peptides, polymers, and small-molecule drugs. As research continues, the potential applications of 5-Cl-3-Me-1H-Pz[3,4-c]pyridine will likely expand.

Synthesis Methods

5-Cl-3-Me-1H-Pz[3,4-c]pyridine can be synthesized by a number of different methods. One of the most common methods is the reaction of 3-methyl-1H-pyrazole with thionyl chloride and anhydrous aluminum chloride in an aqueous solution. This reaction produces 5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine in an overall yield of 95%.

Biochemical Analysis

Biochemical Properties

The nature of these interactions is largely dependent on the specific substituents present on the pyrazolopyridine molecule .

Cellular Effects

Some related compounds have shown cytotoxic activities against certain cell lines

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

5-chloro-3-methyl-2H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-5-2-7(8)9-3-6(5)11-10-4/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKPUQCNNTUFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(N=CC2=NN1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.